molecular formula C36H24FeN6+2 B080953 ortho-Phenanthroline CAS No. 14708-99-7

ortho-Phenanthroline

Cat. No.: B080953
CAS No.: 14708-99-7
M. Wt: 596.5 g/mol
InChI Key: LNQCJIZJBYZCME-UHFFFAOYSA-N
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Description

Ortho-Phenanthroline, also known as 1,10-Phenanthroline, is a tricyclic, aromatic, nitrogen-heterocyclic organic compound. It is a well-known bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. The compound is characterized by its rigid, planar structure, which facilitates its ability to form stable chelates with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ortho-Phenanthroline can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ortho-Phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ortho-Phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various biochemical and chemical processes. For example, its metal complexes can interact with DNA, leading to potential antimicrobial and anticancer effects. The binding to metal ions can also enhance the photophysical properties of the complexes, making them useful in various applications .

Comparison with Similar Compounds

Ortho-Phenanthroline is often compared with other nitrogen-heterocyclic ligands, such as:

This compound is unique due to its rigid, planar structure and strong chelating ability, which provide it with distinct advantages in forming stable metal complexes and influencing various chemical and biological processes .

Properties

IUPAC Name

iron(2+);1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCJIZJBYZCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24FeN6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14586-54-0 (diperchlorate), 14634-91-4 (sulfate[1:1]), 14634-91-4 (ferroin sulfate salt/solvate)
Record name Ferroin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00163588
Record name Ferroin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14708-99-7
Record name Tris(1,10-phenanthroline)iron(2+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14708-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferroin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferroin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FERROIN ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Q986P32R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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